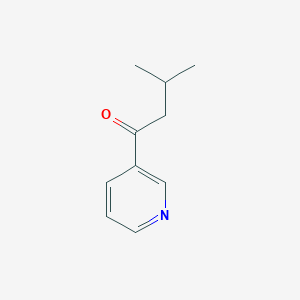

3-Methyl-1-(3-pyridyl)-1-butanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-1-(3-pyridyl)-1-butanone, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool in the study of neurological disorders.

Aplicaciones Científicas De Investigación

Synthesis and Potential Anti-tumor Applications

3-Methyl-1-(3-pyridyl)-1-butanone has been synthesized through a method involving the acylation of 4-picoline. This synthesis method can be applied to various alkyl pyridyl ketones, which are intermediates in the production of potential anti-tumor 7H-pyridocarbazole dimers (Léon, Garbay‐Jaureguiberry, & Roques, 1988).

Mechanisms of Bioactivation and Detoxification

The biochemistry and molecular biology of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific lung carcinogen, have been studied extensively. The bioactivation involves cytochrome P450 enzyme metabolism, DNA and protein adduct formation, and mutations in oncogenes from tumors induced by NNK (Hecht, 1996).

High-Pressure Liquid Chromatography Assay for Metabolism Analysis

A high-pressure liquid chromatography assay has been developed to determine the metabolism of NNK in microsomal preparations. This assay helps to analyze the extent of metabolism through various pathways in NNK (Peterson, Mathew, & Hecht, 1991).

Ultrasensitive Method for DNA Adduct Determination

An ultrasensitive method using gas chromatography-high resolution mass spectrometry has been devised for determining DNA adducts caused by metabolic activation of tobacco-specific nitrosamines like NNK. This method has applications in studying DNA damage in tissues like the esophagus and lungs (Heppel, Heling, & Richter, 2009).

Analysis of Metabolism and Inhibition by Arylalkyl Isothiocyanates

The metabolism of NNK in lung and liver microsomes, as well as in cytochromes P-450 expressed in hepatoma cells, has been studied. This research also includes examining how arylalkyl isothiocyanates can inhibit the metabolism of NNK, providing insights into potential cancer prevention strategies (Smith, Guo, Gonzalez, Guengerich, Stoner, & Yang, 1992).

Propiedades

IUPAC Name |

3-methyl-1-pyridin-3-ylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDDFOUEMHGSEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(3-pyridyl)-1-butanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2378677.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2378685.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2378690.png)

![2-Chloro-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]propanamide](/img/structure/B2378696.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)